Acromelic acid D

Description

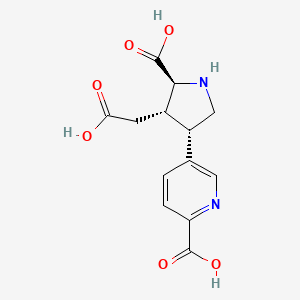

Structure

3D Structure

Properties

CAS No. |

102329-71-5 |

|---|---|

Molecular Formula |

C13H14N2O6 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H14N2O6/c16-10(17)3-7-8(5-15-11(7)13(20)21)6-1-2-9(12(18)19)14-4-6/h1-2,4,7-8,11,15H,3,5H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,11-/m0/s1 |

InChI Key |

GOUSHYKCXZKVEY-RNSXUZJQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CN=C(C=C2)C(=O)O |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolation and purification of Acromelic acid D from Clitocybe acromelalga.

An In-Depth Technical Guide to the Isolation and Purification of Acromelic Acid D from Clitocybe acromelalga

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation and purification of this compound from the poisonous mushroom Clitocybe acromelalga. Due to the limited availability of literature specifically detailing the purification of this compound, the methodologies presented here are synthesized from established protocols for the closely related and more studied Acromelic acids A and B.

Introduction

Clitocybe acromelalga (also known as Paralepistopsis acromelalga) is a poisonous mushroom found in Japan that produces a family of potent neurotoxic compounds known as acromelic acids.[1] Ingestion of this mushroom leads to a unique toxic syndrome characterized by extreme and persistent pain in the extremities, a condition resembling erythromelalgia.[2][3] The causative toxins, acromelic acids, are potent neuroexcitatory amino acids that act as agonists for glutamate receptors.[4][5]

Among these toxins are Acromelic acids A, B, C, D, and E.[4] While Acromelic acids A and B have been the primary focus of research, this compound is a structurally similar analogue of significant interest for neuropharmacological studies. As a kainoid, it holds potential as a chemical tool for investigating neuronal pathways and the function of ionotropic glutamate receptors. This guide outlines a robust methodology for its isolation and purification.

Data Presentation: Toxin Concentration

Quantitative data specifically for this compound is not extensively documented. However, the concentrations of the more abundant Acromelic acids A and B in Clitocybe acromelalga provide a valuable benchmark for estimating potential yields.

| Compound | Concentration in Mushroom Sample | Method | Reference |

| Acromelic Acid A | ~283 ng/mg (dried mushroom) | LC-MS | [6][7] |

| Acromelic Acid A | 2.0 µg/g (poisoning case sample) | LC-MS | [8] |

| Acromelic Acid B | 1.4 µg/g (poisoning case sample) | LC-MS | [8] |

Note: Toxin concentrations can vary significantly depending on the mushroom's geographic origin, age, and storage conditions.

Experimental Protocols

The following multi-step protocol is designed to isolate and purify this compound from the mushroom's fruiting bodies.

Preparation of Mushroom Material

-

Collection and Drying: Collect fresh fruiting bodies of Clitocybe acromelalga. To prevent degradation of the active compounds, immediately freeze-dry (lyophilize) the mushrooms.

-

Homogenization: Grind the lyophilized mushrooms into a fine, homogenous powder using a blender or a mill. This increases the surface area for efficient solvent extraction.

Extraction of Crude Acromelic Acids

This step aims to extract the polar acromelic acids from the solid mushroom matrix.

-

Solvent System: Prepare a 50% aqueous methanol (v/v) solution. This solvent is effective for extracting polar compounds like acromelic acids.[8]

-

Extraction Procedure:

-

Suspend the powdered mushroom material in the 50% methanol solution (e.g., at a 1:10 solid-to-solvent ratio, w/v).

-

Stir the suspension continuously at room temperature for 12-24 hours.

-

Separate the extract from the solid residue by vacuum filtration or centrifugation.

-

-

Re-extraction: Perform a second extraction on the mushroom residue with fresh 50% methanol to maximize the yield.

-

Concentration: Combine the extracts and remove the methanol using a rotary evaporator under reduced pressure. Lyophilize the remaining aqueous solution to obtain a solid crude extract.

Purification Cascade

A sequential chromatographic process is required to purify this compound from the complex crude extract.

This initial step removes interfering substances from the crude extract.

-

Cartridge Selection: Use a strong anion-exchange (SAX) SPE cartridge, as acromelic acids are acidic.[6]

-

Procedure:

-

Conditioning: Condition the SAX cartridge with methanol followed by deionized water.

-

Loading: Dissolve the crude extract in a small volume of water and load it onto the cartridge.

-

Washing: Wash the cartridge with deionized water to remove neutral and basic impurities.

-

Elution: Elute the bound acromelic acids with a low pH buffer (e.g., aqueous formic acid) or a high salt concentration buffer. The fractions containing the target compounds are collected for the next step.

-

This step separates the acromelic acids based on their charge.

-

Column and Resin: Pack a column with a strong anion-exchange resin (e.g., Dowex 1x8).

-

Procedure:

-

Equilibration: Equilibrate the column with a starting buffer (e.g., a volatile buffer like ammonium acetate at neutral pH).

-

Sample Loading: Load the eluted fraction from the SPE step onto the column.

-

Gradient Elution: Apply a decreasing pH gradient (e.g., using a gradient of acetic acid or formic acid) or an increasing salt gradient to elute the bound compounds. Different acromelic acid isomers will elute at different acid or salt concentrations.

-

Fraction Monitoring: Collect fractions and monitor them using an analytical method like thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

This is the final polishing step to achieve high purity.

-

Column Selection: A porous graphitic carbon column is effective for separating these types of compounds.[6] Alternatively, a reversed-phase C18 column can be used.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water with an acidic modifier like formic acid (e.g., 0.1% formic acid).[6]

-

Procedure:

-

Pool the fractions from the ion-exchange step that contain this compound and concentrate them.

-

Inject the concentrated sample into the preparative HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

-

Purity Verification: Analyze the collected fraction using analytical LC-MS to confirm its identity and purity. Lyophilize the pure fraction to obtain this compound as a solid powder.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A step-by-step workflow for isolating and purifying this compound.

Signaling Pathway Diagram

Acromelic acid A is a known potent agonist of kainate-type glutamate receptors.[4] While the specific activity of this compound has not been fully characterized, it is presumed to act on similar pathways. The diagram below illustrates a generalized signaling pathway for kainate receptor activation.

References

- 1. 56 Studies on the Toxic Principles of Clitocybe acromelalga [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Erythromelalgia associated with Clitocybe acromelalga intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass spectrometric determination of acromelic acid A from a new poisonous mushroom: Clitocybe amoenolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga] - PubMed [pubmed.ncbi.nlm.nih.gov]

Acromelic Acid D: A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acid D is a naturally occurring neuroexcitatory amino acid belonging to the kainoid class of compounds. First identified in the poisonous mushroom Clitocybe acromelalga, it is one of several structurally related acromelic acids isolated from this species. While its potent analog, acromelic acid A, has been the subject of extensive research due to its severe neurotoxic effects, this compound remains a less-studied member of this family. This technical guide provides a comprehensive overview of the discovery and history of this compound, presenting the available scientific data and outlining its chemical characteristics.

Discovery and Isolation

This compound was first isolated and identified in 1992 by a team of Japanese researchers: Shinji Fushiya, Seiichi Sato, Yasuko Kera, and Shigeo Nozoe. Their findings were published in the journal Heterocycles. The compound was discovered during further investigation into the toxic constituents of the mushroom Clitocybe acromelalga, following the earlier identification of acromelic acids A, B, and C.

Isolation Methodology

While the full, detailed experimental protocol from the original 1992 publication by Fushiya et al. is not widely available in public databases, the abstract describes the general procedure. The researchers started with an aqueous ethanol extract of the mushroom. An acidic amino acid fraction was prepared and then subjected to chromatography on a Dowex 50W X4 column. Elution with a pH 3.20 ammonia-formate buffer, followed by successive purification steps using high-performance liquid chromatography (HPLC) and cellulose thin-layer chromatography (TLC), yielded the purified this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

An In-Depth Technical Guide to the Physicochemical Properties of Acromelic Acid D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation protocols, and proposed biological activities of Acromelic acid D, a neurotoxic amino acid isolated from the poisonous mushroom Clitocybe acromelalga.

Physicochemical Characteristics

This compound is a minor analog of the potent neurotoxins acromelic acids A and B.[1] Its distinct physicochemical properties are crucial for its identification, purification, and the understanding of its biological function. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₆ | [1][2] |

| Molecular Weight | 294.26 g/mol | [2] |

| Appearance | Yellow coloration with ninhydrin | [1] |

| Specific Rotation | [α]ᴅ²⁰ +17.6° (c 0.07, H₂O) | [1] |

| UV Absorption Maxima | 221.4 nm, 269.2 nm | [1] |

| Mass Spectrometry (FAB-MS) | m/z 295 [M+H]⁺ | [1] |

| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid | [2] |

Experimental Protocols

The following protocol for the isolation and purification of this compound is based on the methodology described by Fushiya et al. (1992).[1]

-

Extraction: An aqueous ethanol extract is prepared from the fruiting bodies of Clitocybe acromelalga.

-

Initial Fractionation: The extract is processed to yield an acidic amino acid fraction.

-

Ion-Exchange Chromatography:

-

The acidic amino acid fraction is loaded onto a Dowex 50W X4 column.

-

The column is pre-equilibrated with a pH 3.20 ammonia-formate buffer.

-

Elution is carried out using the same buffer.

-

-

HPLC-Based Fraction Collection: Fractions are monitored by high-performance liquid chromatography (HPLC), and those containing peaks corresponding to this compound are collected.

-

Final Purification: The collected fractions undergo successive purification steps:

-

Preparative HPLC.

-

Cellulose thin-layer chromatography (TLC) using a solvent system of n-butanol, acetic acid, and water in a 4:1:2 ratio. The Rf value for this compound is 0.13.

-

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling

While specific studies on the signaling pathways of this compound are limited, the acromelic acids as a class are potent neuroexcitatory agents.[1] Acromelic acid A, a closely related analog, is known to be a powerful agonist of glutamate receptors, particularly a subtype of non-NMDA receptors.[3][4] It is hypothesized that this compound exerts its neurotoxic effects through a similar mechanism.

The proposed mechanism involves the binding of this compound to ionotropic glutamate receptors on neuronal cell membranes. This binding triggers the opening of ion channels, leading to an influx of cations such as Na⁺ and Ca²⁺. The subsequent depolarization of the neuron results in an excitatory postsynaptic potential and neuronal activation. Prolonged or excessive activation of these receptors can lead to excitotoxicity, a process implicated in the selective degeneration of interneurons in the spinal cord observed with acromelic acid administration.[4][5]

Caption: Proposed neuroexcitatory signaling pathway of acromelic acids.

Spectroscopic Data

The ¹H NMR spectrum of this compound provides key structural information. The chemical shifts and coupling constants are detailed in the table below, as reported by Fushiya et al. (1992).[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

| H-2' | 4.12 | d |

| H-3' | 3.28 | dddd |

| H-4' | 4.06 | ddd |

| H-5'a | 3.80 | dd |

| H-5'b | 4.01 | dd |

| H-6'a | 2.10 | dd |

| H-6'b | 2.46 | dd |

| H-3 | 8.19 | d (J=8.1) |

| H-4 | 7.91 | d (J=8.1) |

| H-6 | 8.70 | s |

Note: The numbering of protons may vary depending on the convention used. The data presented here is based on the original publication.

References

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. This compound | C13H14N2O6 | CID 190363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Acromelic Acid D: A Technical Overview of a Potent Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acid D is a potent neuroexcitatory amino acid belonging to the kainoid class of compounds. First isolated from the poisonous mushroom Clitocybe acromelalga, this molecule and its analogs have garnered significant interest within the neuroscience community for their specific and potent interactions with glutamate receptors. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and proposed mechanisms of action of this compound, intended to serve as a resource for researchers in neuropharmacology and drug development.

Molecular Profile

This compound possesses a unique chemical structure that underpins its potent biological activity. Its molecular formula and weight have been determined through mass spectrometry and nuclear magnetic resonance studies.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₆ |

| Molecular Weight | 294.26 g/mol |

| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid |

| CAS Number | 102329-71-5 |

Biological Activity and Mechanism of Action

This compound exerts its potent neuroexcitatory effects primarily through its interaction with ionotropic glutamate receptors, specifically a subtype of non-NMDA receptors. Evidence suggests that this compound is a potent agonist at these receptors, leading to neuronal depolarization and an increase in intracellular calcium concentration. The influx of calcium ions is a critical event that triggers downstream signaling cascades, ultimately leading to the observed neurotoxic effects. While the precise subunit composition of the receptor most sensitive to this compound is still under investigation, it appears to be distinct from those activated by kainate and AMPA.

Proposed Signaling Pathway

The binding of this compound to its target glutamate receptor subtype initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a significant influx of Ca²⁺. This elevation in intracellular calcium can activate a variety of downstream effectors, including protein kinases, phosphatases, and proteases, which can contribute to excitotoxicity and neuronal cell death.

Experimental Protocols

Isolation of this compound from Clitocybe acromelalga

The following is a summarized protocol for the isolation of this compound, based on established methods.

1. Extraction:

-

Fresh or lyophilized fruiting bodies of C. acromelalga are homogenized and extracted with 70% ethanol.

-

The extract is filtered and concentrated under reduced pressure.

2. Ion-Exchange Chromatography:

-

The concentrated extract is applied to a Dowex 50W-X8 (H⁺ form) column.

-

The column is washed with water to remove neutral and acidic compounds.

-

Amino acids, including acromelic acids, are eluted with 2M NH₄OH.

3. Further Chromatographic Purification:

-

The amino acid fraction is subjected to further purification using a series of chromatographic techniques, which may include:

-

Dowex 1-X4 (acetate form) chromatography.

-

Sephadex G-10 gel filtration.

-

High-performance liquid chromatography (HPLC) on a C18 column.

-

4. Isolation and Identification:

-

Fractions are monitored by thin-layer chromatography (TLC) or HPLC.

-

Fractions containing this compound are pooled, concentrated, and crystallized.

-

The structure is confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).

Potential Synthesis of this compound

While a specific total synthesis for this compound is not widely published, synthetic strategies for analogous kainoids can be adapted. A plausible retrosynthetic approach would involve the stereoselective construction of the substituted pyrrolidine ring and subsequent coupling to a functionalized pyridine precursor. Key synthetic steps would likely include asymmetric catalysis to establish the stereocenters of the pyrrolidine core.

Biological Evaluation: Neurotoxicity Assay

The neurotoxic effects of this compound can be quantified using primary neuronal cultures.

1. Cell Culture:

-

Primary cortical or spinal cord neurons are isolated from embryonic rodents and cultured in appropriate media.

2. Compound Treatment:

-

After a specified number of days in vitro (DIV), neurons are treated with varying concentrations of this compound.

3. Assessment of Cell Viability:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

4. Data Analysis:

-

Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for neurotoxicity.

Biological Evaluation: Glutamate Receptor Binding Assay

Competitive binding assays can be used to determine the affinity of this compound for glutamate receptor subtypes.

1. Membrane Preparation:

-

Synaptosomal membranes are prepared from specific brain regions (e.g., cortex, hippocampus) of rodents.

2. Binding Reaction:

-

Membranes are incubated with a radiolabeled ligand (e.g., [³H]kainate or [³H]AMPA) in the presence of varying concentrations of unlabeled this compound.

3. Separation and Detection:

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

4. Data Analysis:

-

Inhibition curves are generated to calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound, from which the binding affinity (Ki) can be derived.

Conclusion

This compound remains a molecule of significant interest due to its potent and selective action on a specific population of glutamate receptors. Its unique pharmacological profile makes it a valuable tool for probing the structure and function of these receptors and for investigating the mechanisms of excitotoxicity. Further research into its specific molecular targets and downstream signaling pathways will undoubtedly provide deeper insights into the complex processes of neurotransmission and neuronal injury, and may inform the development of novel therapeutic agents for neurological disorders.

Navigating the Synthesis of Acromelic Acids: A Technical Guide

While the precise biosynthetic pathway of acromelic acids within the poisonous mushroom Clitocybe acromelalga remains largely unelucidated in publicly accessible scientific literature, significant progress has been made in the chemical synthesis of these potent neuroexcitatory compounds. This technical guide provides an in-depth overview of the prominent synthetic routes, focusing on methodologies, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals.

This document will primarily focus on two major strategies for the total synthesis of acromelic acids A and B: a highly efficient route starting from 2,6-dichloropyridine and an earlier method utilizing L-α-kainic acid as a chiral precursor.

Comparative Overview of Total Synthesis Strategies

The following table summarizes the key quantitative data for the total synthesis of acromelic acids A and B via the 2,6-dichloropyridine route, providing a clear comparison of their efficiency.

| Target Molecule | Starting Material | Number of Steps | Overall Yield | Reference |

| Acromelic Acid A | 2,6-dichloropyridine | 13 | 36% | [1][2][3] |

| Acromelic Acid B | 2,6-dichloropyridine | 17 | 6.9% | [1][2][3] |

Synthesis of Acromelic Acids from 2,6-Dichloropyridine

A practical and efficient total synthesis of both acromelic acid A and B has been accomplished starting from 2,6-dichloropyridine.[1][2][3] This approach is notable for its high overall yield, particularly for acromelic acid A. The key steps in this synthesis involve the construction of the pyrrolidine ring through a Ni-catalyzed asymmetric conjugate addition followed by an intramolecular reductive amination.[1][2][3]

Logical Flow of the Synthesis of Acromelic Acid A

Caption: Synthesis of Acromelic Acid A from 2,6-Dichloropyridine.

Experimental Protocols

Key Experiment: Ni-catalyzed Asymmetric Conjugate Addition

This reaction is crucial for establishing the stereochemistry of the pyrrolidine ring. The following is a representative protocol based on the synthesis of related kainoids.

-

Materials:

-

α-ketoester

-

Nitroalkene

-

Chiral Ni(OAc)₂ complex (catalyst)

-

Anhydrous solvent (e.g., THF, toluene)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

-

Procedure:

-

To a solution of the chiral Ni(OAc)₂ complex in the anhydrous solvent under an inert atmosphere, add the α-ketoester.

-

Cool the mixture to the specified reaction temperature (e.g., -20 °C to room temperature).

-

Slowly add a solution of the nitroalkene in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at the specified temperature for the designated time, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired conjugate addition product.

-

Key Experiment: Intramolecular Reductive Amination

This step facilitates the formation of the pyrrolidine ring.

-

Materials:

-

Keto-amine precursor

-

Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

-

Anhydrous solvent (e.g., CH₂Cl₂, THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

-

Procedure:

-

Dissolve the keto-amine precursor in the anhydrous solvent under an inert atmosphere.

-

Add the reducing agent portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the specified duration, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench carefully with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography to obtain the cyclized pyrrolidine derivative.

-

Synthesis of Acromelic Acids from L-α-Kainic Acid

An earlier synthetic approach to acromelic acids utilizes the naturally occurring amino acid, L-α-kainic acid, as a chiral starting material.[4] This strategy, while foundational, generally involves more steps and results in lower overall yields compared to the more recent 2,6-dichloropyridine route.[4]

The synthesis begins with the protection of the imino and carboxyl groups of L-α-kainic acid.[4] Subsequent steps involve reduction, silylation, and oxidation to modify the side chain. The pyridine nucleus is then constructed through a series of reactions including a Horner-Emmons reaction and a Pummerer reaction, leading to a cyclized intermediate.[4] The final stages of the synthesis involve deprotection steps to yield acromelic acid A.[4] One variation of this approach, involving the condensation of L-glutamic acid with pyridones, resulted in a 9% overall yield.[4]

Logical Flow of the Synthesis from L-α-Kainic Acid

Caption: Synthesis of Acromelic Acid A from L-α-Kainic Acid.

Conclusion

The total synthesis of acromelic acids has evolved significantly, with the route starting from 2,6-dichloropyridine offering a more practical and higher-yielding approach compared to the earlier methods based on L-α-kainic acid. The detailed experimental protocols for key reactions, such as the Ni-catalyzed asymmetric conjugate addition and intramolecular reductive amination, provide a roadmap for the laboratory synthesis of these complex and biologically active molecules. Further research into the natural biosynthetic pathway of acromelic acids is warranted to uncover the enzymatic machinery responsible for their production in Clitocybe acromelalga. Such knowledge could open new avenues for the biotechnological production of these and other related kainoid compounds.

References

An In-depth Technical Guide to the Stability and Degradation of Acromelic Acid D

Disclaimer: Specific experimental data on the stability and degradation of Acromelic acid D is limited in publicly available scientific literature. This guide is therefore based on the known chemical properties of its constituent functional groups, general principles of drug stability testing as outlined in regulatory guidelines (e.g., ICH guidelines), and information available for the closely related analogue, Acromelic acid A. The experimental protocols, degradation pathways, and quantitative data presented herein are illustrative and intended to serve as a comprehensive framework for researchers initiating stability studies on this compound.

Introduction

This compound is a kainoid analogue, a class of potent neuroexcitatory amino acids. Like other acromelic acids, it is presumed to interact with glutamate receptors in the central nervous system. The stability of such a compound is a critical parameter for its potential development as a pharmacological tool or therapeutic agent. Understanding its degradation profile is essential for establishing appropriate storage conditions, formulation development, and ensuring the accuracy of biological and analytical studies.

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. It outlines a systematic approach to conducting forced degradation studies to identify the intrinsic stability of the molecule and its likely degradation products under various stress conditions.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₆ | PubChem |

| Molecular Weight | 294.26 g/mol | PubChem |

| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid | PubChem |

| Physical Description | Assumed to be a solid | - |

| Solubility | Expected to be soluble in aqueous solutions, especially at neutral or alkaline pH due to the presence of multiple carboxylic acid groups. | Inferred |

Table 1: Chemical and Physical Properties of this compound.

Forced Degradation Studies: A Framework for this compound

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods. The recommended stress conditions for this compound are outlined below.

The results of forced degradation studies should be presented in a clear, tabular format to allow for easy comparison of the degradation under different stress conditions. Tables 2 and 3 provide templates for presenting such data.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant(s) (% Area) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 h | 25 | |||

| Oxidation | 3% H₂O₂ | 24, 48, 72 h | 25 | |||

| Thermal | Solid State | 7, 14, 21 days | 80 | |||

| Photolytic | Solid State (ICH Q1B) | - | 25 | |||

| Photolytic | Solution (ICH Q1B) | - | 25 |

Table 2: Illustrative Summary of Forced Degradation Results for this compound.

| Retention Time (min) | % Area (Control) | % Area (Acid Hydrolysis) | % Area (Base Hydrolysis) | % Area (Oxidation) | % Area (Thermal) | % Area (Photolytic) |

| t₀ (this compound) | 100 | |||||

| t₁ (Degradant 1) | 0 | |||||

| t₂ (Degradant 2) | 0 | |||||

| t₃ (Degradant 3) | 0 |

Table 3: Illustrative Chromatographic Profile of this compound and its Degradation Products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections provide detailed protocols for conducting forced degradation studies on this compound.

The overall process for conducting a forced degradation study is depicted in the following workflow diagram.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

In a clean glass vial, add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized samples to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

-

A control sample should be prepared by adding the stock solution to water and subjecting it to the same conditions.

-

Prepare a stock solution of this compound as described for acid hydrolysis.

-

In a clean glass vial, add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature (25°C).

-

Withdraw aliquots at shorter time intervals (e.g., 2, 4, and 8 hours) due to the potentially faster rate of base-catalyzed hydrolysis of carboxylic acid derivatives.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute and analyze the samples as described above.

-

Prepare a corresponding control sample with water.

-

Prepare a stock solution of this compound.

-

In a clean glass vial, add a known volume of the stock solution to an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature (25°C) and protected from light.

-

Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).

-

Analyze the samples directly or after appropriate dilution.

-

Prepare a control sample with water.

-

Place a known amount of solid this compound in a clean, dry glass vial.

-

Store the vial in a temperature-controlled oven at 80°C.

-

At specified time points (e.g., 7, 14, and 21 days), remove a sample, dissolve it in a known volume of solvent, and analyze.

-

A control sample should be stored at the recommended storage temperature (e.g., 4°C).

-

Prepare two sets of samples of this compound, one in the solid state and one in solution (e.g., in water).

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Wrap a corresponding set of control samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a pyridine ring, a pyrrolidine ring, and three carboxylic acid groups, several degradation pathways can be postulated.

-

Hydrolysis: The carboxylic acid groups are generally stable to hydrolysis. The pyrrolidine and pyridine rings are also relatively stable, but extreme pH and temperature could potentially lead to ring opening, although this is considered less likely under typical forced degradation conditions.

-

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, potentially forming an N-oxide derivative in the presence of an oxidizing agent like hydrogen peroxide.

-

Decarboxylation: At elevated temperatures, the carboxylic acid groups, particularly the one on the pyridine ring, could undergo decarboxylation.

-

Photodegradation: Exposure to UV light could lead to complex photochemical reactions, including isomerization or cleavage of the rings. Pyridine carboxylic acids are known to be susceptible to photodecomposition.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, it is expected to be similar to that of Acromelic acid A, which is a potent agonist at certain glutamate receptors.

This compound is hypothesized to bind to and activate ionotropic glutamate receptors on the surface of neurons. This activation leads to the opening of ion channels, resulting in an influx of sodium and calcium ions. The influx of these positive ions causes depolarization of the neuronal membrane, leading to neuronal excitation. At high concentrations, this overstimulation can lead to excitotoxicity and neuronal cell death.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. While specific experimental data is currently lacking, the methodologies and potential degradation pathways outlined here serve as a valuable starting point for researchers. A thorough understanding of the stability of this compound is a prerequisite for its further development and use in neuroscience research and drug discovery. The application of the described forced degradation studies will enable the development of a robust stability-indicating analytical method and provide crucial insights into the handling, storage, and formulation of this potent neuroactive compound.

Preliminary Toxicity Screening of Acromelic Acid D: A Review of Available Data on Related Acromelic Acids

A comprehensive search for preliminary toxicity data on Acromelic acid D has revealed a significant lack of available information in the public domain. To date, no specific in vivo (e.g., LD50) or in vitro (e.g., IC50) toxicity studies for this compound have been published. The majority of research has focused on its analogues, Acromelic acid A and B, which are potent neurotoxins isolated from the poisonous mushroom Clitocybe acromelalga.

This technical guide, therefore, summarizes the existing toxicological data for Acromelic acids A and B to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein, including experimental protocols and known signaling pathways, may serve as a relevant starting point for designing future toxicity screening studies for this compound and other related compounds.

Quantitative Toxicity Data for Acromelic Acids A and B

The following tables summarize the available quantitative toxicity data for Acromelic acids A and B. It is crucial to note that these values are specific to the tested species and experimental conditions and may not be directly extrapolated to this compound.

Table 1: In Vivo Acute Toxicity Data for Acromelic Acid A

| Compound | Species | Route of Administration | LD50 | Reference |

| Acromelic acid A | Rat | Intravenous | 5 - 5.5 mg/kg | [1] |

Table 2: In Vitro Neurotoxicity Data for Acromelic Acid A

| Compound | Cell Type | Assay | EC50 | Reference |

| Acromelic acid A | Cultured Rat Spinal Neurons | Lactate Dehydrogenase Release | ~2.5 µM | [2] |

| Acromelic acid A | Cultured Hippocampal Neurons | Not specified | 18 µM | [2][3] |

Experimental Protocols for Toxicity Assessment of Acromelic Acids

The following are detailed methodologies for key experiments cited in the literature for assessing the toxicity of Acromelic acids A and B. These protocols can be adapted for the preliminary toxicity screening of this compound.

In Vivo Acute Toxicity (LD50) Determination in Rodents

This protocol is based on the general procedures for acute toxicity testing.

-

Animal Model: Male Wistar rats (or other appropriate rodent strain) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to several dose groups and a control group.

-

Compound Administration: Acromelic acid A is dissolved in a suitable vehicle (e.g., saline) and administered as a single intravenous injection. The control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).

-

Data Analysis: The LD50 value, the dose causing 50% mortality, is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Neurotoxicity Assay using Cultured Neurons

This protocol describes the assessment of neurotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

-

Cell Culture: Primary spinal neurons are isolated from rat embryos and cultured in a suitable medium.

-

Compound Treatment: After a specified period in culture, the neurons are exposed to various concentrations of Acromelic acid A.

-

Incubation: The cells are incubated with the test compound for a defined duration (e.g., 24 hours).

-

LDH Measurement: The amount of LDH released into the culture medium is quantified using a commercially available colorimetric assay kit.

-

Data Analysis: The EC50 value, the concentration causing 50% of the maximum LDH release, is determined from the dose-response curve.

Signaling Pathways of Acromelic Acid A

Acromelic acid A is known to exert its neurotoxic effects primarily through its action as a potent agonist of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The following diagrams illustrate the proposed signaling pathways.

Caption: Proposed signaling pathway for Acromelic acid A-induced neurotoxicity.

Caption: A general experimental workflow for in vitro cytotoxicity screening.

Conclusion

While a preliminary toxicity screening of this compound cannot be provided due to the absence of specific data, the information available for its close analogues, Acromelic acids A and B, offers valuable insights. These compounds are potent neurotoxins that act as agonists for glutamate receptors, leading to excitotoxicity. The experimental protocols and signaling pathway information detailed in this guide can serve as a robust framework for initiating the toxicological evaluation of this compound. Further research is imperative to characterize the toxicological profile of this compound and to understand its potential risks.

References

Methodological & Application

Total Synthesis of Acromelic Acid D: A Proposed Strategy and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Acromelic acid D, a member of the potent neuroexcitatory kainoid family of amino acids, presents a formidable challenge for synthetic chemists. While the total syntheses of its congeners, Acromelic acids A and B, have been accomplished, a reported total synthesis of this compound remains elusive in the current literature. This document outlines a proposed enantioselective total synthesis of this compound based on established methodologies for related compounds. The proposed route aims to provide a strategic blueprint for researchers engaged in the synthesis of complex amino acids and the development of novel neurological agents.

Proposed Synthetic Strategy

The retrosynthetic analysis for this compound hinges on the disconnection of the pyridone and pyrrolidine rings. The core strategy involves the late-stage formation of the pyridone ring onto a pre-functionalized pyrrolidine core. The pyrrolidine ring, with its requisite stereochemistry, can be constructed via a key asymmetric conjugate addition reaction, a strategy that has proven successful in the synthesis of Acromelic acids A and B.

Key Features of the Proposed Synthesis:

-

Convergent Approach: The synthesis is designed to be convergent, with the separate preparation of the pyrrolidine and pyridone precursors.

-

Asymmetric Catalysis: A nickel-catalyzed asymmetric conjugate addition will be employed to establish the crucial stereocenters on the pyrrolidine ring.

-

Regioselective Pyridone Formation: The synthesis will rely on a regioselective annulation to construct the substituted pyridone ring.

Experimental Workflows

The overall workflow for the proposed total synthesis of this compound is depicted below.

Figure 1. Proposed experimental workflow for the total synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on analogous transformations reported in the syntheses of Acromelic acids A and B and are adapted for the proposed synthesis of this compound.

Protocol 1: Asymmetric Conjugate Addition for Pyrrolidine Ring Construction

This protocol describes the key step for establishing the stereochemistry of the pyrrolidine core.

-

Preparation of the Reaction Mixture: To a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere is added the nickel(II) catalyst (0.1 equiv) and the chiral ligand (0.12 equiv).

-

Addition of Grignard Reagent: The solution is cooled to -78 °C, and the corresponding Grignard reagent (1.5 equiv) is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until consumption of the starting material is observed (typically 4-6 hours).

-

Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Intramolecular Reductive Amination

This protocol details the cyclization to form the pyrrolidine ring.

-

Azide Reduction: To a solution of the azido-ester (1.0 equiv) in methanol (0.2 M) is added palladium on carbon (10 mol %). The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

Filtration and Concentration: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude amino-ester.

-

Cyclization: The crude amino-ester is dissolved in methanol (0.1 M), and sodium cyanoborohydride (1.5 equiv) is added in one portion.

-

Acidification and Stirring: The pH of the solution is adjusted to ~6 by the dropwise addition of acetic acid. The reaction is stirred at room temperature for 12 hours.

-

Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Pyridone Ring Formation

This protocol describes the construction of the pyridone moiety.

-

Condensation: To a solution of the functionalized pyrrolidine (1.0 equiv) and the activated pyridone precursor (1.2 equiv) in a suitable solvent such as DMF (0.2 M) is added a non-nucleophilic base like DBU (1.5 equiv).

-

Heating and Monitoring: The reaction mixture is heated to 80-100 °C and monitored by TLC for the formation of the coupled product.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash column chromatography.

Protocol 4: Global Deprotection

This final step removes all protecting groups to yield this compound.

-

Ester Hydrolysis: The protected this compound derivative is dissolved in a mixture of THF and water. Lithium hydroxide (excess) is added, and the mixture is stirred at room temperature until TLC indicates complete hydrolysis of the esters.

-

Acidification: The reaction mixture is cooled in an ice bath and acidified to pH ~2 with 1 M HCl.

-

Extraction: The aqueous layer is extracted with a suitable polar solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are dried and concentrated to yield the crude product. Final purification is achieved by preparative HPLC.

Quantitative Data Summary

The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on reported yields for analogous reactions in the syntheses of Acromelic acids A and B.

| Step | Reaction Type | Expected Yield (%) |

| Asymmetric Conjugate Addition | Ni-catalyzed 1,4-addition | 85-95 |

| Intramolecular Reductive Amination | Cyclization | 70-85 |

| Pyridone Ring Formation | Annulation | 50-65 |

| Global Deprotection | Hydrolysis | 80-90 |

Synthetic Pathway Diagram

The proposed synthetic pathway for this compound is illustrated below.

Figure 2. Proposed total synthesis of this compound.

Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical literature for related molecules. The experimental conditions and yields are estimations and would require optimization in a laboratory setting. Researchers should exercise all necessary safety precautions when handling the reagents and performing the reactions described.

Application Notes and Protocols for the Analytical Detection of Acromelic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acid D is a potent neurotoxic amino acid belonging to the kainoid family of compounds. Like its analogues, acromelic acids A and B, it is a potent agonist for kainate receptors, a subtype of ionotropic glutamate receptors. The ingestion of mushrooms containing acromelic acids can lead to severe neurological effects, making its sensitive and accurate detection crucial for food safety, toxicological studies, and neuroscience research.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific analytical data for this compound is limited in the scientific literature, the protocols provided herein are adapted from established methods for the closely related and well-studied Acromelic acid A and other neurotoxic amino acids. It is important to note that these methods should be validated specifically for this compound in the user's laboratory to ensure accuracy and reliability.

Analytical Methods Overview

Several analytical techniques can be employed for the detection of small, polar molecules like this compound. However, due to its low volatility and the need for high sensitivity and selectivity, LC-MS/MS is the most suitable and widely adopted method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of acromelic acids. It offers high sensitivity, selectivity, and the ability to quantify the analyte in complex matrices such as biological fluids and mushroom extracts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. Derivatization would be required to increase volatility, which adds complexity to the sample preparation and may introduce variability.

-

Immunoassays (ELISA): While immunoassays can be highly sensitive and suitable for high-throughput screening, the development of specific antibodies for this compound is a significant undertaking and, to date, no commercial kits are available.

I. Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of neurotoxic amino acids using LC-MS/MS. These values are provided as a general guideline and are typical for methods analyzing compounds with similar physicochemical properties to this compound. Actual performance characteristics must be determined during in-house method validation.

| Parameter | Typical Range | Description |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the method over a specific concentration range. |

| Recovery | 80 - 120% | The percentage of the known amount of analyte recovered from a sample matrix, indicating the efficiency of the extraction process. |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision of the method. |

II. Experimental Protocols

A. Protocol 1: Sample Preparation from Mushroom Tissue

This protocol describes the extraction and clean-up of this compound from mushroom samples, adapted from methods for Acromelic acid A.[1]

Materials:

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (Strong Anion Exchange, SAX)

-

Homogenizer (e.g., bead beater or mortar and pestle)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

-

Homogenization: Weigh approximately 1 gram of the mushroom sample (fresh or dried) and homogenize it to a fine powder. For fresh samples, freeze-drying prior to homogenization is recommended.

-

Extraction:

-

To the homogenized sample, add 10 mL of a methanol/water mixture (80:20, v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition the SAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove neutral and basic impurities.

-

Elute the acidic compounds, including this compound, with 5 mL of 2% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

B. Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general LC-MS/MS method for the analysis of this compound, based on methods for similar neurotoxic amino acids.

Instrumentation:

-

Liquid Chromatograph (HPLC or UHPLC)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a porous graphitic carbon column is recommended for good retention of polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is suggested based on methods for Acromelic acid A.[1]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C13H14N2O6, MW: 294.26 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 293.08 would be the precursor ion. Product ions would be identified by fragmentation of the precursor ion in the collision cell.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for this compound.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

B. Signaling Pathway of Acromelic Acid-Induced Neurotoxicity

Acromelic acids exert their neurotoxic effects primarily through the activation of kainate receptors, leading to excitotoxicity. The following diagram depicts a simplified signaling pathway of this process.

References

Application Notes and Protocols: Developing a Cell-Based Assay for Acromelic Acid D Activity

Introduction

Acromelic acid D is a potent neuroexcitatory compound belonging to the kainoid family of amino acids. These compounds are known for their strong agonist activity at kainate receptors, a subtype of ionotropic glutamate receptors.[1][2][3] The activation of these receptors leads to neuronal depolarization and, at high concentrations, excitotoxicity, which can result in neuronal cell death.[4][5] This excitotoxic effect is often mediated by a significant influx of calcium ions into the neurons.[6]

These application notes provide a comprehensive framework for developing and implementing a series of cell-based assays to characterize the activity of this compound. The described protocols will enable researchers to quantify its neurotoxic effects, measure its impact on intracellular calcium levels, and assess its influence on neuronal morphology through neurite outgrowth analysis. The data generated from these assays are crucial for understanding the compound's mechanism of action and for potential drug development applications.

Signaling Pathway of this compound

This compound, as a kainate receptor agonist, is expected to bind to and activate kainate receptors on the neuronal cell surface. This activation opens the ion channel, leading to an influx of sodium and calcium ions. The resulting depolarization and increased intracellular calcium can trigger a cascade of downstream signaling events, which at high levels of stimulation can lead to excitotoxicity and ultimately, cell death.

Caption: Signaling pathway of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the neurotoxic effect of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[4][7][8]

Materials and Reagents:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or primary spinal cord neurons)

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

96-well clear-bottom microplates

-

Positive control (e.g., Lysis Buffer provided in the kit)

-

Negative control (Vehicle, e.g., sterile water or DMSO)

Experimental Workflow:

References

- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 2. Kainate receptor - Wikipedia [en.wikipedia.org]

- 3. medlink.com [medlink.com]

- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Kainate Receptors Sensitizes Oligodendrocytes to Complement Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A marked increase in intracellular Ca2+ concentration induced by acromelic acid in cultured rat spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

Application Notes and Protocols for In Vitro Modeling of Acromelic Acid D Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acids are a group of potent neurotoxic compounds isolated from the poisonous mushroom Clitocybe acromelalga. These compounds are kainoid analogues and act as potent agonists for ionotropic glutamate receptors, leading to excitotoxicity and selective neuronal death. While several isoforms exist, this document focuses on in vitro models for studying the neurotoxicity of Acromelic acid D. Due to a lack of specific in vitro data for this compound, this guide leverages the extensive research conducted on the closely related and more studied isoform, Acromelic acid A, as a predictive model for the neurotoxic effects of this compound. It is presumed that their structural similarity leads to a comparable mechanism of action.

Acromelic acid A has been shown to selectively damage interneurons in the spinal cord.[1] Its neurotoxic effects are primarily mediated through the overactivation of non-N-methyl-D-aspartate (non-NMDA) receptors, leading to excessive calcium influx and subsequent neuronal cell death.[2] Primary cultures of rat spinal neurons have proven to be a valuable in vitro system for elucidating the mechanisms of Acromelic acid-induced neurotoxicity.[2]

In Vitro Models for Studying this compound Neurotoxicity

A variety of in vitro models can be employed to investigate the neurotoxic effects of this compound. The choice of model depends on the specific research question, throughput requirements, and desired physiological relevance.

1. Primary Neuronal Cultures:

Primary cultures of neurons isolated from specific brain regions are considered a gold standard for in vitro neurotoxicity studies due to their high physiological relevance.

-

Rat Spinal Cord Neurons: These cultures are particularly relevant for studying Acromelic acid neurotoxicity, as the spinal cord is a primary target of these toxins in vivo.[2] They allow for the investigation of selective vulnerability of specific neuronal populations.

-

Rat Hippocampal Neurons: While less sensitive to Acromelic acid A than spinal neurons, hippocampal cultures can be used for comparative studies to understand region-specific differences in neurotoxicity.[2]

-

Dorsal Root Ganglion (DRG) Neurons: DRG neurons are crucial for studying sensory neurotoxicity and pain pathways, which are relevant to the allodynia (pain from non-painful stimuli) induced by Acromelic acids.

2. Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons:

iPSC-derived neurons offer a human-relevant and scalable platform for neurotoxicity testing. The ability to generate specific neuronal subtypes (e.g., glutamatergic, GABAergic) from patient-derived or healthy donor iPSCs provides a powerful tool for mechanistic studies and personalized medicine approaches. While specific studies on this compound using iPSC-derived neurons are not yet available, this model holds great promise for future investigations.

3. Neuronal Cell Lines:

Immortalized neuronal cell lines, such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), are often used for initial screening and high-throughput neurotoxicity assays due to their ease of culture and homogeneity. However, their physiological relevance is lower compared to primary neurons. Differentiation of these cell lines can enhance their neuronal characteristics and sensitivity to neurotoxic insults.

Quantitative Data Summary

The following tables summarize the available quantitative data on the neurotoxicity of Acromelic acid A, which can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Acromelic Acid A in Primary Neuronal Cultures

| Cell Type | Assay | Endpoint | EC50 (µM) | Reference |

| Rat Spinal Cord Neurons | LDH Release | Cell Death | ~2.5 | [2] |

| Rat Hippocampal Neurons | LDH Release | Cell Death | 18 | [2] |

Table 2: Comparison of Neurotoxic Potency of Glutamate Agonists in Rat Spinal Cord Neurons

| Compound | EC50 (µM) for LDH Release | Reference |

| Acromelic Acid A | ~2.5 | [2] |

| (RS)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | 11 | [2] |

| Kainic Acid | 70 | [2] |

Experimental Protocols

Protocol 1: Primary Culture of Rat Spinal Cord Neurons

This protocol describes the isolation and culture of primary neurons from the spinal cords of neonatal rats.

Materials:

-

Sprague-Dawley rat pups (P0-P2)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS) with 1% penicillin-streptomycin

-

Enzyme solution: 0.25% Trypsin-EDTA in HBSS

-

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% penicillin-streptomycin

-

Culture plates/coverslips coated with poly-D-lysine and laminin

Procedure:

-

Euthanize rat pups according to approved animal protocols.

-

Dissect the spinal cords in ice-cold dissection medium.

-

Remove the meninges and dorsal root ganglia.

-

Mince the spinal cord tissue and incubate in the enzyme solution at 37°C for 15-20 minutes.

-

Stop the enzymatic digestion by adding an equal volume of plating medium containing 10% fetal bovine serum.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto coated culture vessels at a desired density.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh plating medium to remove cellular debris.

-

Maintain the cultures by replacing half of the medium every 2-3 days.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH assay kit (commercially available)

-

96-well microplates

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

-

Include untreated cells as a negative control (spontaneous LDH release) and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

After the treatment period, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope equipped with a ratiometric imaging system

Procedure:

-

Culture cells on glass coverslips.

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Record baseline fluorescence ratios before adding this compound.

-

Perfuse the cells with a solution containing this compound and continuously record the fluorescence ratio.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound neurotoxicity and a typical experimental workflow.

Caption: Signaling pathway of this compound-induced neurotoxicity.

References

Animal Models for Acromelic Acid D-Induced Allodynia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acid, a potent neurotoxin isolated from the poisonous mushroom Clitocybe acromelalga, serves as a valuable tool in pain research for inducing a robust and persistent state of allodynia, a condition where non-painful stimuli are perceived as painful. Specifically, the stereoisomer Acromelic acid A (ACRO-A) has been utilized to develop animal models of neuropathic pain, facilitating the investigation of underlying molecular mechanisms and the screening of potential analgesic compounds. Intrathecal administration of ACRO-A in rodents elicits a biphasic allodynia, characterized by an acute, early phase and a sustained, late phase, each driven by distinct signaling pathways.

This document provides detailed application notes and experimental protocols for establishing and utilizing the ACRO-A-induced allodynia model in mice. It includes comprehensive methodologies for drug administration, behavioral assessment of pain, and a summary of the key signaling pathways involved.

Data Presentation

The following tables summarize the dose-response characteristics of Acromelic acid A and the effects of various pharmacological inhibitors on the early and late phases of induced allodynia.

Table 1: Dose-Response of Intrathecal Acromelic Acid A (ACRO-A) on Mechanical Allodynia in Mice

| Dose of ACRO-A (per kg body weight) | Onset of Allodynia | Duration of Allodynia | Notes |

| 50 ag/kg - 0.5 pg/kg | Within 5 minutes | Over 50 minutes | Bell-shaped dose-response, with the maximum effect at 50 fg/kg.[1] |

| 50 pg/kg - 500 ng/kg | Within 5 minutes | Dose-dependent | Higher doses evoke a more robust and sustained allodynia.[1] |

Table 2: Effect of Pharmacological Inhibitors on Acromelic Acid A-Induced Allodynia

| Phase of Allodynia | Pharmacological Agent | Target | Effect on Allodynia |

| Early Phase (minutes to hours post-ACRO-A) | NMDA Receptor Antagonists | NMDA Receptor | Inhibition[1][2] |

| nNOS Inhibitors | Neuronal Nitric Oxide Synthase | Inhibition[2] | |

| Ca2+/calmodulin Kinase II Inhibitors | CaMKII | Inhibition[2] | |

| Late Phase (days to weeks post-ACRO-A) | L-α-aminoadipate (LAA) | Astrocytes | Inhibition[2] |

| Minocycline | Microglia | Inhibition of microglial activation, but LAA is more effective against late-phase allodynia[2] | |

| NMDA Receptor Antagonists | NMDA Receptor | No significant effect[1][2] | |

| nNOS Inhibitors | Neuronal Nitric Oxide Synthase | No significant effect[2] |

Experimental Protocols

Protocol 1: Induction of Allodynia via Intrathecal Injection of Acromelic Acid A in Mice

Materials:

-

Acromelic acid A (ACRO-A)

-

Sterile, pyrogen-free saline

-

Hamilton syringe (10 µL) with a 30-gauge needle

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

70% ethanol

Procedure:

-

Preparation of ACRO-A Solution: Prepare a stock solution of ACRO-A in sterile saline. Further dilute the stock solution to the desired final concentration for injection. The final injection volume should be 5-10 µL for mice.[3][4]

-

Animal Preparation: Anesthetize the mouse using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the fur over the lumbar region of the back.

-

Intrathecal Injection: Position the mouse on a stable surface. Locate the intervertebral space between the L4 and L5 vertebrae by palpating the iliac crests. Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail-flick response is a reliable indicator of successful entry into the intrathecal space.

-

Injection: Slowly inject 5-10 µL of the ACRO-A solution. After injection, gently withdraw the needle.

-

Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it has regained full mobility.

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

Materials:

-

Von Frey filaments with varying calibrated bending forces

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimation: Place the mice in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes per day for 2-3 days prior to testing to allow for acclimation to the testing environment.

-

Testing:

-

Position the Von Frey filament perpendicular to the plantar surface of the mouse's hind paw.

-

Apply the filament with increasing force until it buckles. Hold the filament in place for 2-3 seconds.

-

A positive response is characterized by a sudden withdrawal, flinching, or licking of the paw.

-

The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the force range. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

-

The pattern of positive and negative responses is used to calculate the 50% PWT.

-

-

Data Collection: Record the filament force that consistently elicits a withdrawal response. This is the paw withdrawal threshold. A decrease in the paw withdrawal threshold compared to baseline or a control group indicates the presence of mechanical allodynia.

Signaling Pathways and Visualizations

The development of acromelic acid A-induced allodynia involves two distinct temporal phases, each with a unique underlying signaling cascade.

Early Phase Allodynia: NMDA Receptor-nNOS Pathway

The initial phase of allodynia is primarily driven by the activation of N-methyl-D-aspartate (NMDA) receptors in the spinal cord. This leads to an influx of calcium ions (Ca2+), which in turn activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO acts as a retrograde messenger, further enhancing presynaptic glutamate release and contributing to central sensitization.

Late Phase Allodynia: Astrocyte Activation

The sustained, late phase of allodynia is characterized by the activation of glial cells, particularly astrocytes, in the spinal cord. Activated astrocytes release pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β) and chemokines, which modulate neuronal activity and contribute to the maintenance of the pain state.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying Acromelic acid A-induced allodynia in mice.

References

- 1. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of mechanisms of allodynia induced by acromelic acid A between early and late phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Intracranial Injection of Acromelic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acromelic acid D is a structural analog of acromelic acid A, a potent neuroexcitatory and neurotoxic compound isolated from the poisonous mushroom Clitocybe acromelalga.[1] Like other acromelic acids, it is classified as a kainoid, a class of compounds that act as agonists for ionotropic glutamate receptors, specifically kainate receptors.[2][3] Activation of these receptors by acromelic acid A has been shown to induce a significant increase in intracellular calcium concentration, leading to selective neuronal degeneration.[4] Due to its potent effects on the central nervous system, this compound is a valuable tool for researchers studying excitotoxicity, neurodegeneration, and the role of kainate receptors in neurological disorders.